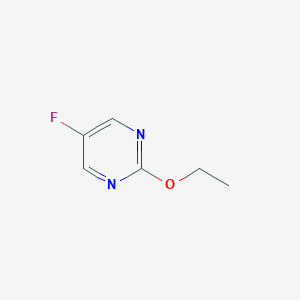

2-Ethoxy-5-fluoropyrimidine

Descripción

Contextualizing Pyrimidine (B1678525) Chemistry in Modern Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govgsconlinepress.com This inherent biological relevance makes pyrimidine derivatives readily interactive with enzymes and other cellular components. nih.gov Consequently, the pyrimidine scaffold is a privileged structure in drug discovery, with a vast and growing number of FDA-approved drugs incorporating this motif. nih.gov

The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries. mdpi.com Researchers have successfully developed pyrimidine-based compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.net This has solidified the importance of pyrimidine chemistry in the ongoing quest for new and more effective therapeutic agents. mdpi.com

The Significance of Fluorine Substitution in Heterocyclic Compounds for Biological Activity

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to modulate a molecule's properties and enhance its biological activity. ontosight.ai Fluorine, being the most electronegative element, can significantly alter the electronic distribution within a molecule, thereby influencing its reactivity, lipophilicity, and metabolic stability. ontosight.aiscirp.org

In the context of pyrimidines, fluorination has led to the development of important therapeutic agents. A classic example is 5-fluorouracil (B62378) (5-FU), a cornerstone in cancer chemotherapy for decades. ontosight.ainih.gov The fluorine atom in 5-FU plays a critical role in its mechanism of action, which involves the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. researchgate.net The incorporation of fluorine can also enhance a compound's ability to cross cell membranes, a crucial factor for drug efficacy. ontosight.ai Research has shown that increasing the number of fluorine atoms can lead to increased biocidal effects in certain pyrimidine derivatives. scirp.org The unique properties conferred by fluorine substitution continue to make it a valuable tool for designing novel heterocyclic compounds with improved therapeutic potential. researchgate.net

Overview of 2-Ethoxy-5-fluoropyrimidine's Role as a Research Scaffold and its Analogues

This compound, with its characteristic pyrimidine core, a fluorine atom at the 5-position, and an ethoxy group at the 2-position, serves as a valuable intermediate and building block in organic synthesis. nih.gov Its structure is closely related to the well-known anticancer drug 5-fluorouracil. This structural similarity makes it a compound of interest for researchers exploring new fluoropyrimidine derivatives with potentially improved pharmacological profiles.

The synthesis of this compound itself is a subject of research, with methods being developed for its efficient preparation. For instance, it can be synthesized from 2-methoxy-5-fluorouracil through a chlorination reaction followed by hydrazinolysis to create an intermediate, which can then be further modified. google.com

The true significance of this compound lies in its utility as a scaffold. Its reactive sites allow for the introduction of various functional groups, leading to the creation of a diverse range of analogues. For example, research has been conducted on 2-butoxy-4-substituted 5-fluoropyrimidines, which are derivatives of this compound, and have shown cytotoxic activity against various cancer cell lines. researchgate.net These studies highlight the importance of the ethoxy (or more generally, alkoxy) group at the 2-position and the fluorine at the 5-position in conferring biological activity.

Other related fluorinated pyrimidines that have been investigated include prodrugs of 5-FU like 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU) and tegafur, often in combination with inhibitors of 5-FU catabolism. cancernetwork.commdpi.com The exploration of these and other analogues of this compound continues to be an active area of research, aiming to develop novel compounds with enhanced therapeutic properties. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | nih.gov |

| Molecular Formula | C6H7FN2O2 | nih.gov |

| Molecular Weight | 158.13 g/mol | nih.gov |

| CAS Number | 56177-80-1 | nih.gov |

| Synonyms | 2-Ethoxy-5-fluorouracil (B193423), 2-Ethoxy-5-fluoropyrimidin-4(3H)-one | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCJJAIMCCRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633576 | |

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17148-48-0 | |

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethoxy 5 Fluoropyrimidine and Analogues

Strategic Synthesis of the Core 2-Ethoxy-5-fluoropyrimidine Structure

The construction of the this compound framework relies on carefully planned cyclization reactions using specific precursors that often already contain the required fluorine and ethoxy moieties.

Cyclization Reactions and Key Precursors

The formation of the pyrimidine (B1678525) ring is typically achieved through the condensation of a three-carbon (C3) building block with a compound containing an amidine or urea (B33335) functionality. A prevalent strategy involves using a fluorinated C3 precursor, which circumvents the need for harsh, late-stage fluorination techniques. nih.gov

Key precursors for this cyclization include:

Fluorinated β-dicarbonyl compounds: Substrates like 2-fluoro-dialkylmalonates and 2-fluoro-β-ketoesters are common starting materials. dur.ac.uk These react with amidines or related compounds to form the 5-fluoropyrimidine (B1206419) ring system. nih.govdur.ac.uk

Potassium (Z)-2-cyano-2-fluoroethenolate: This fluorinated C3 building block is synthesized from chloroacetamide in a multi-step process and reacts efficiently with various amidines to produce 4-amino-5-fluoropyrimidines. nih.gov

O-Ethylisourea: To introduce the 2-ethoxy group from the start, precursors like O-ethylisourea sulfate (B86663) can be used. A patented method describes the synthesis of an analogue, 2-ethoxy-4,6-dihydroxypyrimidine, via the cyclization of O-ethylisourea sulfate, which itself is prepared from urea and diethyl sulfate. google.com

The general cyclization reaction can be summarized as the condensation between a dielectrophilic C3 component and a nucleophilic amidine or urea derivative, often performed in a polar solvent with heating. nih.gov

Table 1: Key Precursors and Cyclization Partners for 5-Fluoropyrimidine Synthesis

| Precursor (C3 Unit) | Cyclization Partner | Resulting Core Structure | Reference |

| 2-Fluoro-dialkylmalonate | Amidines | 4,6-Dihydroxy-5-fluoropyrimidine | dur.ac.uk |

| 2-Fluoro-β-ketoester | Pseudo urea salts | 5-Fluoropyrimidine derivative | dur.ac.uk |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine hydrochlorides | 4-Amino-5-fluoropyrimidine | nih.gov |

| Diethyl fluoromalonate | Amidines | Functionalized 5-fluoropyrimidine | dur.ac.uk |

| O-Ethylisourea sulfate | Malonic acid derivative | 2-Ethoxy-dihydroxypyrimidine | google.com |

Ethoxylation and Fluorination Strategies

The introduction of the fluorine and ethoxy groups is a critical aspect of the synthesis, with strategies favoring early incorporation to ensure efficiency and avoid harsh reaction conditions.

Fluorination: The most common and effective strategy is to use a fluorinated building block, such as diethyl fluoromalonate or 2-fluoroethylacetoacetate. dur.ac.uk This approach avoids the use of challenging and often corrosive electrophilic fluorinating agents on a pre-formed pyrimidine ring. nih.gov While direct fluorination of uracil (B121893) and its derivatives is possible, it typically requires harsh reagents. smolecule.comunimi.it

Ethoxylation: The ethoxy group can be introduced in several ways:

From a Precursor: Using O-ethylisourea as the amidine component directly installs the ethoxy group at the 2-position during the cyclization step. google.com

Nucleophilic Substitution: A common method involves the reaction of a precursor like 2,4-dichloro-5-fluoropyrimidine (B19854) with sodium ethoxide or ethanol (B145695). vulcanchem.comacs.org This reaction substitutes a chlorine atom with an ethoxy group. For instance, the synthesis of 2-ethoxy-5-fluorouracil (B193423) can be achieved by reacting 5-fluorouracil (B62378) with ethyl iodide in the presence of a base, which introduces the ethoxy group onto the pre-existing fluorinated pyrimidine ring.

Synthesis of Functionalized this compound Intermediates

To facilitate the creation of diverse derivatives, the core structure is often converted into more reactive intermediates, typically through halogenation.

Halogenation Procedures and Regioselectivity (e.g., 4-Chloro-2-ethoxy-5-fluoropyrimidine)

Halogenation, particularly chlorination, at the C4 position of the pyrimidine ring creates a versatile intermediate for further modification. The compound 4-Chloro-2-ethoxy-5-fluoropyrimidine (B1586001) is a key example of such an intermediate. synchem.desigmaaldrich.com

The synthesis of this chloro-derivative can be achieved by treating the corresponding pyrimidinone with a chlorinating agent. For example, a related compound, 2-methoxy-4-chloro-5-fluoropyrimidine, is prepared by reacting 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of a base like triethylamine. google.com A similar process starting from 2-ethoxy-5-fluorouracil (the keto-enol tautomer of 2-ethoxy-5-fluoro-4-hydroxypyrimidine) is a viable route to 4-chloro-2-ethoxy-5-fluoropyrimidine.

Regioselectivity is crucial when multiple positions are available for halogenation or substitution. For instance, starting with 2-ethoxy-4,6-dihydroxypyrimidine, treatment with phosphorus oxychloride can yield the 4,6-dichloro derivative. google.com Subsequent selective reactions can then be used to introduce other functionalities.

Table 2: Synthesis of Halogenated Pyrimidine Intermediates

| Starting Material | Reagent | Product | Reference |

| 2-Methoxy-5-fluorouracil | Phosphorus oxychloride, Triethylamine | 2-Methoxy-4-chloro-5-fluoropyrimidine | google.com |

| 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Triethylamine | 2-Ethoxy-4,6-dichloropyrimidine | google.com |

| 2,4-Dichloro-5-fluoropyrimidine | Various amines (at C4) | 2-Chloro-4-amino-5-fluoropyrimidine | nih.gov |

Derivatization from Halogenated Pyrimidines

The halogen atom on functionalized intermediates like 4-chloro-2-ethoxy-5-fluoropyrimidine serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups at this position.

Common derivatization reactions include:

Reaction with Amines: The chloro group is readily displaced by primary or secondary amines to yield 4-amino-2-ethoxy-5-fluoropyrimidine derivatives. This is a widely used strategy for building libraries of potential drug candidates. nih.gov

Reaction with Alcohols/Phenols: Treatment with alcohols or phenols in the presence of a base leads to the formation of the corresponding 4-alkoxy or 4-aryloxy ethers. For example, a chloro-pyrimidine can be refluxed with ethanol and potassium carbonate to yield an ethoxy-pyrimidine. dur.ac.uk

Reaction with Hydrazines: The chloro intermediate can react with hydrazine (B178648) hydrate (B1144303) to produce hydrazinylpyrimidines, which are themselves useful intermediates for constructing more complex heterocyclic systems. google.com

Coupling Reactions: The halogenated pyrimidine can participate in metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further expanding the diversity of accessible derivatives. researchgate.net

Divergent Synthesis of this compound Derivatives for Biological Screening

Divergent synthesis is a powerful strategy for generating large libraries of related compounds from a common intermediate for high-throughput biological screening. This approach is central to drug discovery and agrochemical research programs.

The strategy typically begins with a core intermediate, such as 4-chloro-2-ethoxy-5-fluoropyrimidine, which can then be reacted with a panel of diverse nucleophiles (amines, alcohols, thiols, etc.). This modular approach allows for the rapid generation of a multitude of final compounds, where each possesses the constant this compound scaffold but varies at the 4-position.

For instance, Ma et al. demonstrated a divergent approach using 2,4-dichloro-5-fluoropyrimidine. nih.gov They first selectively substituted the more reactive C4-chlorine with a variety of amines. The resulting 2-chloro-4-amino-5-fluoropyrimidine intermediates were then subjected to a second substitution at the C2 position, yielding a library of 2,4-diamino-5-fluoropyrimidine derivatives. nih.gov A similar divergent strategy using 4-chloro-2-ethoxy-5-fluoropyrimidine as the starting point would allow for the synthesis of a focused library with a constant 2-ethoxy moiety, which is valuable for exploring structure-activity relationships (SAR). This method is crucial for identifying compounds with potential therapeutic or herbicidal activity. researchgate.netnih.gov

Nucleophilic Substitution Reactions for Diverse Substituents

Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing the pyrimidine core, particularly for introducing a variety of substituents. wikipedia.org The pyrimidine ring, being π-electron deficient due to its two nitrogen atoms, is inherently activated for attack by nucleophiles. ossila.commasterorganicchemistry.com This reactivity is further enhanced by the presence of good leaving groups, such as halogens, at the C2 and C4 positions. thermofishersci.in

The synthesis of this compound typically starts from a precursor like 2-chloro-5-fluoropyrimidine (B20137). ossila.comambeed.com The chlorine atom at the C2 position is susceptible to displacement by nucleophiles. In this case, treatment with sodium ethoxide results in the formation of the target molecule through an SNAr mechanism. The general mechanism involves the addition of the nucleophile to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity. wikipedia.orgncrdsip.com

The versatility of this method allows for the introduction of a wide array of functional groups by simply varying the nucleophile. This approach is instrumental in creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. thermofishersci.in For instance, amines, thiols, and other alkoxides can be readily substituted onto the pyrimidine ring. ambeed.com

It is important to note the regioselectivity in dihalopyrimidines, such as 2,4-dichloropyrimidine. Generally, nucleophilic substitution preferentially occurs at the C4 position. nih.gov However, specific catalytic systems, such as those using palladium with bulky N-heterocyclic carbene ligands, have been developed to achieve selective substitution at the C2 position, highlighting the advanced control that can be exerted over these reactions. digitellinc.comnih.gov

| Precursor | Nucleophile | Product | Reaction Type | Reference(s) |

| 2-Chloro-5-fluoropyrimidine | Sodium Ethoxide | This compound | SNAr | ossila.comambeed.com |

| 2-Chloro-5-fluoropyrimidine | Amines | 2-Amino-5-fluoropyrimidine derivatives | SNAr | ambeed.com |

| 2,4-Dichloropyrimidine | Thiols (with Pd catalyst) | 2-Thio-4-chloropyrimidine derivatives | C2-Selective Cross-Coupling | digitellinc.comnih.gov |

| p-Chloronitrobenzene | Hydroxide | p-Nitrophenol | SNAr | ncrdsip.com |

Multi-Component Reaction Approaches

In fluoropyrimidine chemistry, MCRs provide rapid access to diverse and complex molecular libraries. frontiersin.orgdur.ac.uk For example, pyrimidine-fused pyrazolo[3,4-b] pyridine (B92270) derivatives have been synthesized through a three-component reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound under mild conditions. frontiersin.org Another approach involves the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate to produce a range of 2-substituted 4-amino-5-fluoropyrimidines in excellent yields under mild conditions. nih.gov

The development of novel MCRs continues to expand the synthetic chemist's toolbox. For instance, a three-component reaction for synthesizing dihydro- ambeed.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines has been developed using 3-amino-1,2,4-triazole, an aldehyde, and ethyl cyanoacetate (B8463686) under solvent-free conditions with a recyclable catalyst. frontiersin.org Such methods are highly valuable for generating structural diversity in drug discovery programs. dur.ac.uk

| Reaction Name/Type | Components | Product Class | Key Features | Reference(s) |

| Pyrazolo[3,4-b] pyridine synthesis | 3-Amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine, Aldehyde, Ethyl acetoacetate/Dimedone | Pyrimidine-fused pyrazolo[3,4-b] pyridines | Mild conditions, excellent yields | frontiersin.org |

| Fluorinated pyrimidine synthesis | Amidine hydrochlorides, Potassium 2-cyano-2-fluoroethenolate | 2-Alkyl/Aryl-4-amino-5-fluoropyrimidines | Mild conditions, high yields, no basic additives needed | nih.gov |

| Dihydro- ambeed.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine synthesis | 3-Amino-1,2,4-triazole, Aldehyde, Ethyl cyanoacetate | Dihydro- ambeed.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines | Solvent-free, recyclable catalyst (mPMF) | frontiersin.org |

| Mannich Reaction | β-Fluoroketoesters, Aldehydes, Amines | Complex fluorinated intermediates | Access to structurally complex fluorinated systems | dur.ac.uk |

Preparation of Complex Fluoropyrimidine Architectures

Building complex molecular architectures based on the fluoropyrimidine scaffold is essential for developing next-generation pharmaceuticals and functional materials. ossila.comdigitellinc.com Beyond simple nucleophilic substitutions, advanced methodologies are employed to construct intricate structures with high precision.

Palladium-catalyzed cross-coupling reactions are a key technology in this area. digitellinc.com While conventional methods for functionalizing 2,4-dihalopyrimidines typically result in substitution at the C4 position, specialized catalyst systems have been designed to achieve selective C-S or C-C coupling at the C2 position. digitellinc.comnih.gov This regioselective control is critical as it leaves the C4-halogen intact for subsequent, orthogonal functionalization, thereby enabling the programmed construction of highly substituted pyrimidines. digitellinc.com

The synthesis of fluorinated pyrimidines can also serve as a starting point for creating more complex heterocyclic systems. For instance, 2-chloro-5-fluoropyrimidine is a building block for ligands used in iridium complexes for organic light-emitting diodes (OLEDs), where the final architecture is built out from the pyrimidine core. ossila.com Furthermore, the integration of fluoropyrimidine moieties into larger, biologically active molecules, such as nucleoside analogues, demonstrates the preparation of highly complex architectures. unimi.it This often involves multi-step synthetic sequences where the fluoropyrimidine unit is introduced early and then elaborated upon. unimi.ituni-koeln.de

These advanced methods provide the means to move beyond simple analogues to create sophisticated, three-dimensional structures tailored for specific applications, from targeted therapies to high-performance electronic materials.

Sustainable and Efficient Synthetic Routes in Fluoropyrimidine Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.commdpi.com The focus is on developing methods that are not only efficient but also environmentally benign, reducing waste, minimizing energy consumption, and using less hazardous substances. mdpi.comresearchgate.net

In fluoropyrimidine synthesis, several green approaches have been successfully implemented:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.commdpi.com This technique has been applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives, often with the benefit of reduced solvent usage. mdpi.comresearchgate.net

Sonochemistry: The use of ultrasonic irradiation provides an alternative energy source that can accelerate reactions and improve efficiency. mdpi.com A sonochemical method has been developed for synthesizing 1,3,5-triazine (B166579) derivatives, outperforming conventional reflux methods in both time and yield. mdpi.com

Solvent-Free and Aqueous Media Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. mdpi.com Reactions performed under solvent-free conditions, for example using ball-milling, or in aqueous media significantly reduce the environmental impact. mdpi.comresearchgate.net A method for synthesizing dihydro- ambeed.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines utilizes a planetary ball mill under neat conditions, exemplifying a solvent-free approach. researchgate.net

Safer Reagents: Traditional methods for synthesizing key intermediates like 2,4-dichloro-5-fluoropyrimidine often use hazardous reagents such as phosphorus oxychloride (POCl₃). google.comvulcanchem.com Newer methods aim to replace these substances. For example, a process using triphosgene (B27547) in the presence of a tertiary amine catalyst provides a route to 2,4-dichloro-5-fluoropyrimidine that avoids phosphoric acid waste and is performed under normal pressure, making it safer and more environmentally friendly. google.com

These sustainable methodologies not only address environmental concerns but also often lead to more cost-effective and efficient manufacturing processes, which is crucial for industrial applications. mdpi.comgoogle.com

| Method | Conventional Approach | Green Alternative | Advantages of Green Method | Reference(s) |

| Synthesis of 1,3,5-Triazine Derivatives | Refluxing for 5-6 hours | Ultrasonic irradiation (30-35 min) | Reduced reaction time, higher yield (84% vs 69%), energy efficiency | mdpi.com |

| Synthesis of 2,4-Dichloro-5-fluoropyrimidine | Use of POCl₃, generating phosphoric acid waste | Triphosgene and a tertiary amine catalyst | No phosphoric acid waste, simpler operation, high purity (>98%) | google.com |

| Synthesis of Dihydro- ambeed.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines | Solvent-based synthesis | Planetary ball milling (neat conditions) | Solvent-free, reusable catalyst, eco-friendly | researchgate.net |

| General Heterocycle Synthesis | Conventional heating, long reaction times | Microwave irradiation | Dramatically shorter reaction times, high yields, reduced solvent use | mdpi.com |

Mechanistic Investigations of 2 Ethoxy 5 Fluoropyrimidine Reactivity

Understanding Reactivity Patterns on the Pyrimidine (B1678525) Ring

The reactivity of the pyrimidine ring is fundamentally dictated by the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This arrangement results in a π-deficient heterocyclic system, which significantly influences its chemical behavior compared to carbocyclic aromatic rings like benzene. wikipedia.orgbhu.ac.in The nitrogen atoms inductively withdraw electron density from the ring carbons, leading to a general deactivation towards electrophilic aromatic substitution and a pronounced facilitation of nucleophilic aromatic substitution. wikipedia.orgttu.ee

The positions on the pyrimidine ring exhibit distinct electronic characteristics. The C2, C4, and C6 positions are the most electron-deficient due to their proximity to the nitrogen atoms. wikipedia.orgttu.ee Consequently, these sites are highly susceptible to attack by nucleophiles, and leaving groups at these positions are readily displaced. bhu.ac.inslideshare.net Conversely, the C5 position is comparatively less electron-deficient. wikipedia.orgresearchgate.net This makes it the primary site for electrophilic attack, should the ring be sufficiently activated by electron-donating substituents. wikipedia.orgslideshare.netresearchgate.net Without such activating groups, electrophilic substitution on the pyrimidine core is generally difficult to achieve. bhu.ac.in

The inherent reactivity of the unsubstituted pyrimidine ring can be summarized as follows:

Fluorine-Directed Reactivity and Its Electronic Effects

The fluorine atom at the C5 position is a key determinant of the reactivity of 2-Ethoxy-5-fluoropyrimidine. Fluorine is the most electronegative element, and its presence on the pyrimidine ring exerts a strong electron-withdrawing inductive effect (-I effect). ontosight.ai This effect significantly modulates the electronic landscape of the entire molecule.

The primary consequence of the C5-fluoro substituent is the further enhancement of the π-deficiency of the pyrimidine ring. This heightened electrophilicity makes the ring even more susceptible to nucleophilic attack at the C2, C4, and C6 positions. Research on related fluorinated pyrimidines has shown that the introduction of fluorine can significantly increase the rate of nucleophilic substitution reactions. researchgate.net

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of this compound and related compounds proceeds through several key reaction mechanisms, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The SNAr mechanism is central to the functionalization of fluorinated pyrimidines. This process typically involves a two-step sequence:

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms (C2, C4, or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and onto the nitrogen atoms.

Leaving Group Departure: The leaving group (in this case, potentially the ethoxy group at C2 or another substituent) is expelled, restoring the aromaticity of the pyrimidine ring.

The regioselectivity of nucleophilic attack on substituted dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com For this compound, the fluorine at C5 enhances the electrophilicity of the C2, C4, and C6 positions, making them prime targets for nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in the synthesis of complex derivatives from halogenated pyrimidine precursors. For example, the synthesis of certain bioactive molecules relies on the selective functionalization of 2,4-dichloro-5-fluoropyrimidine (B19854), where one chlorine is first displaced via a Suzuki coupling, followed by a Buchwald-Hartwig amination at the other chloro-substituted position. acs.org The synthesis of various fluorinated pyrimidine derivatives often involves cyclocondensation reactions followed by nucleophilic displacement of leaving groups. scirp.org

Computational Studies in Reaction Mechanism Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of pyrimidine derivatives. mdpi.com These theoretical studies provide deep insights into reaction pathways, transition state geometries, and activation energies that are often difficult to probe experimentally. researchgate.netmdpi.comdiva-portal.org

For reactions involving pyrimidines, computational models can predict the regioselectivity of nucleophilic and electrophilic substitutions by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), respectively. wuxiapptec.com For instance, in SNAr reactions of dichloropyrimidines, DFT calculations of LUMO and LUMO maps can explain why substitution occurs preferentially at C4 in some cases and C2 in others, depending on the electronic influence of other substituents. wuxiapptec.com

Theoretical studies on perfluorinated heterocycles have shed light on the reaction site selectivity in nucleophilic substitutions, confirming that these reactions often proceed through a concerted mechanism with a single transition state rather than a stable Meisenheimer intermediate, especially with poor leaving groups like fluoride (B91410). mdpi.com Computational analyses have also been employed to understand the kinetic and thermodynamic aspects of reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC) involving pyrimidine derivatives, clarifying the role of the catalyst in the reaction mechanism. mdpi.com Such computational investigations are crucial for predicting the reactivity of molecules like this compound and for designing novel synthetic routes to access new chemical entities. researchgate.netmdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Fluoropyrimidine Analogues

Positional Effects of Ethoxy Substitution on Biological Profiles

The placement of the ethoxy group on the pyrimidine (B1678525) ring is a critical determinant of a molecule's biological activity. While the primary focus is on 2-ethoxy-5-fluoropyrimidine, understanding the implications of altering this position provides valuable SAR insights. The pyrimidine ring possesses several positions (C2, C4, C5, and C6) available for substitution, and the location of the ethoxy group can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. researchgate.netcore.ac.uk

In contrast, moving the ethoxy group to other positions, such as C4 or C6, would create a different spatial arrangement of atoms and alter the molecule's electronic landscape. ontosight.ai For example, studies on pyrido[4,3-d]pyrimidines have noted that an ethoxy group at the C4 position introduces electron-donating effects that influence the molecule's properties. The specific biological consequences of these positional changes are target-dependent and are often explored through the synthesis and evaluation of a series of positional isomers.

| Position of Ethoxy Group | Potential Influence on Biological Profile | Reference Example Context |

|---|---|---|

| C2 | Contributes to lipophilicity, potentially influencing ADME properties. Can modulate ring basicity. | Core structure of interest. |

| C4 | Alters spatial arrangement and electronic distribution. Can have electron-donating effects. | Studies on pyrido[4,3-d]pyrimidines. |

| C6 | Creates a distinct steric and electronic profile compared to C2 or C4 substitution. | General pyrimidine chemistry. ontosight.ai |

The Influence of Fluorine on Receptor/Enzyme Interactions

The incorporation of a fluorine atom at the C5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry, known to profoundly impact a molecule's biological activity. nih.gov The unique properties of fluorine—its small size, high electronegativity, and ability to form strong bonds with carbon—allow it to serve as a bioisostere for a hydrogen atom while introducing significant electronic perturbations. benthamscience.comscispace.com

In the context of this compound analogues, the fluorine atom can influence receptor or enzyme interactions in several ways:

Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons or create favorable electrostatic interactions with the target protein, potentially leading to tighter binding. researchgate.net In some cases, fluorine can participate in hydrogen bonding, further stabilizing the drug-receptor complex. benthamscience.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the metabolic stability of the compound can be significantly increased, leading to a longer duration of action.

Conformational Effects: The presence of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme active site.

Mechanism-Based Inhibition: In the case of enzyme inhibitors, the fluorine atom can play a direct role in the mechanism of inhibition. For example, in the well-known anticancer drug 5-fluorouracil (B62378), the fluorine at the C5 position prevents the methylation of deoxyuridine monophosphate to thymidylate, a crucial step in DNA synthesis, leading to the inhibition of thymidylate synthase. nih.govoncohemakey.com This mechanism-based inhibition is a powerful strategy in drug design. researchgate.net

The strategic placement of fluorine has been shown to improve the anticancer properties of fluoropyrimidines by preventing their conversion to toxic metabolites. researchoutreach.org

| Influence of Fluorine | Description | Key References |

|---|---|---|

| Enhanced Binding Affinity | Alters electronic properties, leading to stronger interactions with the target. | benthamscience.comscispace.comresearchgate.net |

| Increased Metabolic Stability | The strong C-F bond resists metabolic breakdown, prolonging the drug's effect. | researchgate.net |

| Mechanism-Based Inhibition | Directly participates in the inhibition of enzymes like thymidylate synthase. | nih.govoncohemakey.comresearchgate.net |

Impact of Additional Substituents (e.g., at Pyrimidine C4 and C6 Positions) on Activity and Selectivity

Modifying the C4 and C6 positions of the this compound scaffold offers a rich opportunity to fine-tune the biological activity and selectivity of the resulting analogues. mdpi.com The introduction of various substituents at these positions can impact the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which are critical for specific interactions with a biological target. core.ac.uk

SAR studies on related pyrimidine-based compounds have demonstrated that even small changes at these positions can lead to significant differences in potency and selectivity. For example, in the development of kinase inhibitors, the introduction of different amine or aryl groups at the C4 position has been explored to optimize interactions within the ATP-binding pocket of the target kinase. nih.govnih.gov Research on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines revealed that substituents on the aryl rings at the C4 and C6 positions significantly influenced their biological activity, with electron-withdrawing groups diminishing activity. nih.gov

The nature of the substituent is crucial. For instance:

Small, polar groups (e.g., hydroxyl, amino) can introduce hydrogen bonding capabilities, potentially forming key interactions with the target protein.

Bulky, lipophilic groups (e.g., phenyl, benzyl) can occupy hydrophobic pockets within the binding site, enhancing affinity.

Charged groups (e.g., carboxylate, ammonium) can form salt bridges or other electrostatic interactions.

Furthermore, the strategic placement of substituents can be used to improve selectivity for a particular target over other related proteins, thereby reducing the potential for off-target effects. The synthetic accessibility of these positions allows for the creation of diverse libraries of compounds for screening and SAR exploration. mdpi.comnih.gov

| C4/C6 Substituent Type | Potential Impact | Illustrative Context |

|---|---|---|

| Small, Polar (e.g., -OH, -NH2) | Introduces hydrogen bonding potential. | General principles of medicinal chemistry. |

| Bulky, Lipophilic (e.g., Phenyl) | Can occupy hydrophobic pockets to increase affinity. | Kinase inhibitor design. nih.govnih.gov |

| Electron-Withdrawing Groups | Can decrease biological activity in certain scaffolds. | Studies on diaryl pyrimidines. nih.gov |

| Varied Amines | Can be used to optimize interactions within binding sites. | Kinase inhibitor development. nih.gov |

Stereochemical Considerations in Bioactive Analogues

When substituents introduced into the this compound scaffold create chiral centers, the stereochemistry of the resulting analogues becomes a critical factor in their biological activity. Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer or diastereomer of a compound may have significantly higher affinity for a target than its mirror image. rsc.orgnih.gov

Therefore, it is crucial to consider the three-dimensional arrangement of atoms in bioactive analogues. The synthesis of single enantiomers or diastereomers is often necessary to fully elucidate the SAR and to develop a drug with an optimal therapeutic profile. For example, the stereoselective synthesis of fluorinated analogues of natural products has demonstrated that the biological activity can be highly dependent on the stereochemistry at the fluorine-bearing carbon and other chiral centers. nih.govnih.gov

In the context of this compound analogues, if a substituent at the C4 or C6 position, or on the ethoxy group itself, introduces a stereocenter, the following should be considered:

Absolute Configuration: Determining the absolute configuration (R or S) of the active enantiomer is essential for understanding the specific steric requirements of the binding site.

Diastereomeric Separation: If multiple chiral centers are present, the separation and individual testing of all possible diastereomers are necessary to identify the most potent and selective isomer.

The synthesis of stereochemically pure analogues can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral resolution techniques. rsc.org

Ligand Efficiency and Fragment-Based Design Principles in Fluoropyrimidine Scaffolds

The principles of ligand efficiency (LE) and fragment-based drug discovery (FBDD) are increasingly being applied to the design of new therapeutic agents, including those based on fluoropyrimidine scaffolds. researchgate.net Ligand efficiency is a metric used to assess the binding energy per non-hydrogen atom of a compound, providing a measure of how efficiently a molecule binds to its target. It is a valuable tool for prioritizing hits from screening campaigns and for guiding the optimization of lead compounds.

Fragment-based drug discovery involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.net Hits from these screens are then optimized and grown into more potent lead compounds. The fluoropyrimidine core can be considered a privileged scaffold in this context, providing a solid starting point for fragment elaboration. explorationpub.comukri.org

The application of these principles to this compound analogues involves:

Identifying High-LE Fragments: Screening libraries of small molecules that incorporate the fluoropyrimidine core to identify fragments with high ligand efficiency.

Structure-Guided Growth: Using structural information from techniques like X-ray crystallography or NMR spectroscopy to guide the growth of these fragments into more potent inhibitors. This often involves adding substituents at positions like C4 and C6 to exploit specific interactions with the target.

Maintaining Physicochemical Properties: As fragments are grown, it is important to monitor and maintain favorable physicochemical properties, such as solubility and membrane permeability, to ensure that the resulting compounds have good drug-like characteristics.

By focusing on ligand efficiency and employing fragment-based design strategies, it is possible to explore chemical space more effectively and to develop novel this compound analogues with improved potency and selectivity.

Biochemical Pharmacology and Molecular Mechanisms of Action

Enzyme Target Identification and Inhibition Profiling

The 5-fluoropyrimidine (B1206419) core is a recognized pharmacophore in medicinal chemistry, forming the basis for a variety of targeted therapeutic agents. The following sections detail the known and inferred enzymatic interactions of derivatives containing the 2-ethoxy-5-fluoropyrimidine moiety.

Anaplastic Lymphoma Kinase (ALK) Inhibitory Activity

Direct evidence for the Anaplastic Lymphoma Kinase (ALK) inhibitory activity of this compound is not extensively documented in publicly available literature. However, the 5-fluoropyrimidine scaffold is a key component in a number of potent ALK inhibitors. Research into novel 2,4-dianilino-5-fluoropyrimidine derivatives has demonstrated significant ALK inhibitory activities. hyphadiscovery.comnih.gov These compounds were designed and synthesized with the aim of discovering new ALK inhibitors, and many showed good inhibitory activity against both wild-type and crizotinib-resistant ALK mutants in biochemical and cell-based assays. hyphadiscovery.com

For instance, one of the most potent compounds from a synthesized series, compound 6f, exhibited strong activity against wild-type ALK and was also effective against crizotinib-resistant mutant ALK, showing six times better activity in cell-based assays than crizotinib. hyphadiscovery.com While these compounds differ from this compound by having dianilino substitutions at the 2 and 4 positions, the presence of the 5-fluoropyrimidine core is crucial for their activity. This suggests that this compound could serve as a valuable intermediate or building block in the synthesis of novel ALK inhibitors. acs.orgmdpi.com

Table 1: ALK Inhibitory Activity of Selected 2,4-dianilino-5-fluoropyrimidine Derivatives

| Compound | ALK IC50 (nM) | Cell-based Activity (H3122 cell line) | Reference |

| Compound 6f | Data not specified | 6x more potent than Crizotinib | hyphadiscovery.com |

Note: Specific IC50 values for compound 6f were not provided in the source material.

Cytochrome P450 (CYP) Enzyme Interactions

The interaction of fluoropyrimidine derivatives with Cytochrome P450 (CYP) enzymes is a critical aspect of their metabolic profile and potential for drug-drug interactions. Research has shown that fluoropyrimidine moieties can lead to time-dependent inhibition (TDI) of CYP enzymes, particularly CYP3A4. acs.orgnih.govresearchgate.net

Time-dependent inhibition of CYP enzymes is a significant concern in drug development as it can lead to unpredictable pharmacokinetics and potential toxicity. google.comnih.govnih.gov For fluoropyrimidine-containing compounds, TDI of CYP3A4 has been observed. acs.orgnih.govacs.org This inhibition is characterized by being dependent on time, concentration, and the presence of NADPH, indicating that it is mechanism-based. nih.govnih.gov The process involves the metabolic activation of the parent drug by CYP enzymes into a reactive metabolite that then irreversibly binds to the enzyme, leading to its inactivation. researchgate.netnih.gov The restoration of enzymatic activity requires the synthesis of new enzyme, a process that can be slow. researchgate.net

Studies on a BACE1 inhibitor containing a fluoropyrimidine moiety revealed that this part of the molecule was responsible for the observed TDI of CYP3A4. hyphadiscovery.comacs.org The replacement of the fluoropyrimidine with a non-fluorinated pyrimidine (B1678525) or a fluorophenyl group eliminated the TDI, confirming the role of the fluoropyrimidine in this process. acs.org

The bioactivation of the fluoropyrimidine ring is a key step in the mechanism of TDI. This process is understood to occur via oxidative defluorination. hyphadiscovery.comacs.orgnih.govresearchgate.net The CYP enzyme, likely CYP3A4, metabolizes the fluoropyrimidine, leading to the formation of an unstable epoxide intermediate. figshare.com This reactive intermediate can then rearrange to a more stable, but still reactive, species like a quinone imine or quinone methide. hyphadiscovery.comfigshare.com These electrophilic metabolites can covalently bind to nucleophilic residues on the CYP enzyme, causing its inactivation. researchgate.net This process of oxidative defluorination not only leads to enzyme inhibition but also releases fluoride (B91410) ions. acs.org

The formation of these reactive metabolites has been confirmed through trapping experiments with nucleophiles like glutathione (B108866) (GSH), which form stable adducts that can be identified. researchgate.net

Given the liabilities associated with TDI of CYP enzymes, strategies to mitigate this effect are crucial in drug design. For fluoropyrimidine-based compounds, several approaches have been explored. One effective strategy is the substitution at the 4- and 6-positions of the 5-fluoropyrimidine ring. hyphadiscovery.comacs.org By introducing substituents at these positions, the formation of the initial epoxide and subsequent reactive quinone-like intermediates can be sterically hindered or electronically disfavored. hyphadiscovery.com

In a study of a fluoropyrimidine-based BACE1 inhibitor, it was demonstrated that the introduction of methyl groups at both the 4- and 6-positions of the pyrimidine ring successfully eliminated the TDI of CYP3A4. hyphadiscovery.comacs.org Another approach to reduce CYP inhibition involves modifying the electronic properties of the heterocyclic ring system, for example, by altering the position of nitrogen atoms to reduce the basicity which can decrease the interaction with the heme iron of the CYP enzyme. researchgate.net The synthesis of "hard drugs," which are designed to be non-metabolizable and are excreted unchanged, is another potential strategy to avoid mechanism-based CYP inhibition. nih.gov

The compound 2-chloro-4-ethoxy-5-fluoropyrimidine (B3024680) has been used as a synthetic intermediate in studies aimed at understanding and overcoming TDI of CYP3A4 by fluoropyrimidine derivatives. acs.org This highlights the relevance of the this compound scaffold in the context of CYP enzyme interactions and the development of safer therapeutic agents.

Table 2: Summary of Cytochrome P450 Interactions for Fluoropyrimidine Derivatives

| Interaction Type | Mechanism | Key Findings | Mitigation Strategies | Reference |

| Time-Dependent Inhibition (TDI) of CYP3A4 | Mechanism-based inactivation by a reactive metabolite. | The fluoropyrimidine moiety is responsible for TDI. | Substitution at the 4- and 6-positions of the pyrimidine ring. | hyphadiscovery.comacs.orgnih.govacs.org |

| Bioactivation | Oxidative defluorination leading to epoxide and quinone-like reactive metabolites. | Reactive metabolites covalently bind to and inactivate the CYP enzyme. | Steric hindrance to prevent the formation of reactive intermediates. | hyphadiscovery.comacs.orgresearchgate.netfigshare.comacs.org |

Other Enzyme Targets relevant to Fluoropyrimidine Metabolism and Activity (e.g., Dihydropyrimidine Dehydrogenase (DPD), Thymidylate Synthase)

The biological activity of fluoropyrimidines, including by extension this compound, is critically dependent on the function of several key enzymes.

Thymidylate Synthase (TS): The primary target for the cytotoxic effects of fluoropyrimidines is Thymidylate Synthase (TS). nih.gov This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov It is anticipated that 2-ethoxy-5-fluorouracil (B193423), a derivative of 5-fluorouracil (B62378) (5-FU), exerts its anticancer effects through a similar mechanism. smolecule.com Following intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), the compound is believed to form a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate. aacrjournals.org This complex inhibits the enzyme's function, leading to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. nih.gov Studies on various fluoropyrimidines have demonstrated a significant correlation between the inhibition of TS and antitumor activity. nih.gov

Dihydropyrimidine Dehydrogenase (DPD): Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU and its derivatives. nih.govmedicaljournalssweden.se Over 80% of an administered dose of 5-FU is broken down by DPD in the liver. nih.gov Genetic variations in the DPYD gene, which encodes for DPD, can lead to decreased enzyme activity, resulting in a higher risk of severe toxicity from fluoropyrimidine treatment. wjgnet.comcpicpgx.org Therefore, the metabolic fate of this compound is likely influenced by DPD activity. Oral fluoropyrimidine drugs have been developed in combination with DPD inhibitors to enhance the bioavailability of 5-FU and provide a more sustained release, mimicking a continuous infusion. cancernetwork.com

Interaction with Biological Macromolecules

The therapeutic and toxic effects of fluoropyrimidines are mediated by their direct and indirect interactions with essential biological macromolecules, namely RNA and DNA.

Effects on RNA and DNA Structure and Dynamics for Fluoropyrimidine Analogues

Beyond the inhibition of thymidylate synthase, the metabolites of fluoropyrimidines can be incorporated into both RNA and DNA, leading to further cellular damage. nih.govmdpi.com

RNA-Directed Effects: The metabolite 5-fluorouridine (B13573) triphosphate (FUTP) can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). drugdiscoverynews.com This incorporation can disrupt RNA processing and function. Studies have shown that this can affect pre-ribosomal RNA processing, leading to the inhibition of mature ribosomal RNA formation. drugdiscoverynews.com The substitution of 5-FU into RNA can have moderate effects on the stability and structure of the RNA duplex. mdpi.com The RNA-directed toxicity of fluoropyrimidines is often expressed in the G1 phase of the cell cycle and can lead to rapid cell lysis. nih.gov

DNA-Directed Effects: The metabolite 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP) can be misincorporated into DNA. drugdiscoverynews.com This event can trigger DNA repair mechanisms and, if overwhelmed, can lead to DNA fragmentation and apoptosis. mdpi.com The incorporation of fluoropyrimidines into DNA primarily occurs during the S phase of the cell cycle. nih.gov NMR studies have suggested that the substitution of 5-fluorodeoxyuridine (FdU) can alter the base roll angle, causing a bend in the DNA duplex compared to non-substituted DNA. mdpi.com

Receptor Binding Studies for this compound Derivatives

While direct receptor binding studies for this compound in the context of cancer therapy are not extensively documented in publicly available literature, research on related pyrimidine derivatives provides some insight into their potential interactions.

Studies on covalent epidermal growth factor receptor (EGFR) inhibitors have explored the use of 5-FU derivatives. These studies have demonstrated that it is possible to conjugate 5-FU to a targeting molecule in such a way that it is released upon covalent binding to the receptor. acs.org This suggests a potential strategy for targeted delivery of cytotoxic agents like 5-FU.

In a different context, a series of pyrimidine derivatives were synthesized and evaluated for their binding affinities to serotonin (B10506) (5-HT) receptors. One such derivative, 4-(3-[18F]fluorophenethoxy)pyrimidine, showed a high binding affinity for the 5-HT2C receptor. google.com While not directly related to cancer, this highlights the versatility of the pyrimidine scaffold in interacting with various biological receptors.

Cellular Efficacy and Phenotypic Screens

The ultimate measure of a potential anticancer agent's utility lies in its ability to kill cancer cells, which is assessed through in vitro cytotoxicity and other phenotypic screens.

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (e.g., BEL-7402, A549, HL-60, MCF-7)

A study on a series of 2-butoxy-4-substituted 5-fluoropyrimidines demonstrated significant cytotoxic activity against several cancer cell lines. These compounds were particularly effective against the human liver cancer cell line BEL-7402 . Furthermore, selected compounds from this series were tested against A549 (human lung carcinoma), HL-60 (human promyelocytic leukemia), and MCF-7 (human breast adenocarcinoma) cell lines, showing varying degrees of cytotoxic potency.

Another study investigated the reversal of 5-FU resistance in human hepatocellular carcinoma BEL-7402/5-FU cells. This research highlights the ongoing efforts to overcome resistance to fluoropyrimidine-based chemotherapies in liver cancer. nih.gov

The general class of fluoropyrimidines has been extensively studied in these and other cell lines, consistently demonstrating their antiproliferative effects, which are attributed to the mechanisms of action described above.

Cell Cycle Analysis and Apoptotic Pathways

The biochemical pharmacology of this compound is intrinsically linked to its effects on cell cycle regulation and the induction of programmed cell death, or apoptosis. While detailed experimental data specifically for this compound is limited in publicly available literature, its mechanism of action can be inferred from its structural similarity to the well-studied fluoropyrimidine, 5-Fluorouracil (5-FU). Fluoropyrimidines are known to exert their cytotoxic effects by interfering with DNA synthesis, leading to cell cycle arrest and subsequent apoptosis.

Cell Cycle Analysis

Fluoropyrimidines typically induce cell cycle arrest, primarily in the S-phase (synthesis phase) of the cell cycle. This is a direct consequence of the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine (B127349), a necessary component of DNA. By inhibiting TS, these compounds deplete the intracellular pool of thymidine triphosphate (dTTP), which is essential for DNA replication. This disruption in DNA synthesis triggers cell cycle checkpoints, halting the progression of the cell cycle to allow for DNA repair. If the damage is too extensive, the cell is targeted for apoptosis.

It is hypothesized that cancer cells treated with this compound would exhibit a significant accumulation of cells in the S-phase. Some studies on related fluoropyrimidines have also reported a G2/M phase arrest. aacrjournals.org The specific phase of arrest can be dependent on the cell type and the concentration of the compound used.

While specific data for this compound is not available, a representative table illustrating the potential effects of a fluoropyrimidine on cell cycle distribution in a cancer cell line is presented below. This data is hypothetical and serves to demonstrate the expected outcome of such an analysis.

Hypothetical Effect of a Fluoropyrimidine on Cell Cycle Distribution in a Cancer Cell Line

| Treatment | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |

| Control (Untreated) | 65% | 20% | 15% |

| Fluoropyrimidine (e.g., this compound) | 30% | 55% | 15% |

Apoptotic Pathways

The induction of apoptosis is a key mechanism through which fluoropyrimidines eliminate cancer cells. The DNA damage and cellular stress caused by the inhibition of DNA synthesis trigger a cascade of molecular events leading to programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by the tumor suppressor protein p53, which is activated in response to DNA damage. nih.gov Activated p53 can upregulate the expression of pro-apoptotic proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in cell death.

Furthermore, the incorporation of fraudulent nucleotides, such as fluorodeoxyuridine triphosphate (FdUTP), into DNA can also trigger DNA damage responses and apoptosis. oncohemakey.com The resulting DNA strand breaks are recognized by the cell's machinery, leading to the activation of apoptotic signaling.

Key molecular markers of apoptosis that would be expected to be modulated by this compound include:

Caspase Activation: An increase in the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

Annexin V Staining: An increase in the externalization of phosphatidylserine (B164497) on the cell membrane, a hallmark of early apoptosis, which can be detected by Annexin V binding assays.

Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Advanced Characterization and Research Methodologies

Advanced Spectroscopic Techniques for Structural Analysis of Complex Analogues (e.g., NMR, IR, MS, HRMS)

The precise characterization of 2-Ethoxy-5-fluoropyrimidine and its derivatives is foundational to understanding their chemical behavior and biological activity. Advanced spectroscopic techniques provide detailed information about their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For analogues like 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one, ¹H NMR and ¹³C NMR spectra provide definitive structural information. chemicalbook.com For instance, ¹H NMR can identify the protons of the ethoxy group and the pyrimidine (B1678525) ring, while ¹³C NMR can pinpoint the carbon atoms, including the one bonded to fluorine.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a this compound analogue would show characteristic absorption bands for C-F, C=O, N-H, and C-O bonds, confirming the presence of these key structural features.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) : MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the compound and its fragments, thus confirming its chemical formula.

| Technique | Information Obtained | Application to this compound Analogues |

|---|---|---|

| ¹H NMR | Provides information about the proton environment in the molecule. | Identifies signals for ethoxy group protons (CH₃, CH₂) and pyrimidine ring protons. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Identifies signals for all carbon atoms, including the carbon attached to fluorine. chemicalbook.com |

| IR Spectroscopy | Identifies functional groups present in the molecule. | Shows characteristic peaks for C=O, C-F, C-O, and N-H bonds. |

| MS/HRMS | Determines molecular weight and elemental composition. | Confirms the molecular formula and aids in the identification of metabolites and degradation products. |

Mass Spectrometry for Metabolite Profiling and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for studying the metabolism of fluoropyrimidine compounds. nih.gov This technique allows for the separation, detection, and quantification of the parent drug and its metabolites in biological fluids like plasma. nih.gov

The process involves separating the compounds in a sample using liquid chromatography, followed by ionization and detection by mass spectrometry. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, producing a characteristic pattern that aids in the definitive identification of the metabolites. nih.gov For example, a method for the simultaneous determination of 5-fluorouracil (B62378) and its key metabolite, 5,6-dihydro-5-fluorouracil, in human plasma has been developed using LC-MS/MS. nih.gov This approach can be adapted to profile the metabolites of this compound, providing insights into its metabolic pathways and identifying potential active or inactive metabolites.

| Parameter | Description | Example Application for Fluoropyrimidine Metabolites nih.gov |

|---|---|---|

| Chromatography | Separates compounds based on their physicochemical properties. | Reversed-phase column (e.g., Cortecs T3) with a binary gradient elution. |

| Ionization | Generates ions from the separated compounds. | Positive electrospray ionization (ESI+). |

| Detection | Measures the mass-to-charge ratio of the ions. | Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity. |

| Quantification | Determines the concentration of each compound. | Based on a linear analytical response with a specific lower limit of quantification (e.g., 4 ng/mL for 5-FU). |

Isotopic Labeling and Tracing in Metabolic and Mechanistic Studies

Isotopic labeling, or tracer studies, is a powerful methodology for elucidating metabolic pathways and reaction mechanisms. mdpi.commmpc.org This technique involves replacing one or more atoms in a molecule with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). nih.govacs.org The labeled compound is then introduced into a biological system, and its metabolic fate is traced using mass spectrometry or NMR. mdpi.comnih.gov

For this compound, a ¹³C-labeled version could be synthesized and administered to cells or animal models. By analyzing the isotopic enrichment in downstream metabolites, researchers can map the specific metabolic transformations the compound undergoes. nih.gov This provides direct evidence of pathway activity and can help to distinguish between different metabolic routes. mdpi.com For instance, labeling specific positions on the pyrimidine ring or the ethoxy group can reveal how each part of the molecule is processed by metabolic enzymes.

| Isotope | Natural Abundance (%) | Use in Metabolic Studies |

|---|---|---|

| ²H (Deuterium) | 0.015 | Used to trace hydrogen atoms and can help elucidate reaction mechanisms due to kinetic isotope effects. nih.gov |

| ¹³C | 1.1 | Commonly used to trace the carbon backbone of molecules through metabolic pathways. acs.orgnih.gov |

| ¹⁵N | 0.37 | Used to follow the metabolism of nitrogen-containing compounds like pyrimidines. acs.orgnih.gov |

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Protein Co-structures

Understanding how a drug molecule interacts with its protein target at the atomic level is crucial for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for determining the three-dimensional structures of protein-ligand complexes. creative-biostructure.comnih.gov

X-ray Crystallography : This technique has historically been the gold standard for high-resolution structural determination of macromolecules. nih.gov It requires the formation of a high-quality crystal of the protein in complex with the ligand, such as this compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.gov

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a powerful alternative, especially for large, flexible, or difficult-to-crystallize complexes. creative-biostructure.comnih.gov The sample is rapidly frozen in a thin layer of ice and imaged with an electron microscope. creative-biostructure.com Recent technological advances have enabled cryo-EM to achieve near-atomic resolution for a growing number of protein-ligand complexes, providing detailed insights into binding modes. nih.govbiorxiv.orgresearchgate.net

| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

|---|---|---|

| Principle | X-ray diffraction from a crystalline sample. nih.gov | Electron imaging of flash-frozen particles in solution. creative-biostructure.com |

| Sample Requirement | Well-ordered, diffraction-quality crystals. nih.gov | Small amount of purified sample in solution; no crystallization needed. creative-biostructure.com |

| Resolution | Can achieve very high (atomic) resolution. | Resolution has significantly improved, often reaching near-atomic levels. nih.govresearchgate.net |

| Key Advantage | Highest resolution for well-ordered systems. | Applicable to large, dynamic, or membrane-bound complexes that are difficult to crystallize. creative-biostructure.com |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational tools used to predict the biological activity of chemical compounds based on their structure. wikipedia.orgjocpr.com QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. libretexts.org

For a series of analogues of this compound, a QSAR study would involve several steps:

Data Set Selection : A group of pyrimidine derivatives with measured biological activity (e.g., enzyme inhibition) is compiled. mdpi.com

Descriptor Calculation : Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include properties like molecular weight, lipophilicity (logP), and electronic properties. jocpr.com

Model Building : Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Validation : The model's predictive power is rigorously tested to ensure its reliability. libretexts.org

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding medicinal chemistry efforts to design more potent compounds. jocpr.com

| Step | Description |

|---|---|

| 1. Data Collection | Compile a set of compounds with known chemical structures and experimentally measured biological activities. mdpi.com |

| 2. Descriptor Calculation | Compute molecular descriptors that quantify various aspects of the chemical structure (e.g., topological, electronic, steric). jocpr.com |

| 3. Variable Selection | Select the most relevant descriptors that have a significant correlation with the biological activity. libretexts.org |

| 4. Model Construction | Develop a mathematical equation relating the selected descriptors to the activity using statistical methods like multiple linear regression or machine learning. libretexts.org |

| 5. Model Validation | Assess the statistical significance and predictive ability of the model using internal and external validation techniques. mdpi.com |

High-Throughput Screening and Phenotypic Drug Discovery Approaches

High-Throughput Screening (HTS) and Phenotypic Drug Discovery (PDD) are two key strategies for identifying new drug candidates.

High-Throughput Screening (HTS) : HTS involves the automated testing of large libraries of chemical compounds against a specific biological target (e.g., an enzyme or receptor). nih.govfrontiersin.orgspringernature.com Assays are miniaturized into 384- or 1536-well plates, and robotic systems are used to handle liquids and read out signals (e.g., fluorescence or luminescence). nih.govsbpdiscovery.org HTS could be used to rapidly screen thousands of pyrimidine derivatives, including this compound, to identify "hits" that modulate a specific target of interest.

Phenotypic Drug Discovery (PDD) : In contrast to the target-based approach of HTS, PDD involves screening compounds for their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. nih.govyoutube.com For example, compounds could be tested for their ability to inhibit the growth of cancer cells or prevent a disease-related cellular change. nih.gov PDD has re-emerged as a powerful strategy because it assesses the effect of a compound in a more biologically relevant context and can lead to the discovery of drugs with novel mechanisms of action. nih.govyoutube.com

| Approach | Starting Point | Key Advantage | Key Challenge |

|---|---|---|---|

| Target-Based Screening (HTS) | A known biological target (e.g., an enzyme). nih.gov | Directly measures interaction with the target; mechanistically straightforward. | The chosen target may not be relevant to the disease pathology in a complex biological system. |

| Phenotypic Drug Discovery (PDD) | A disease-relevant cellular or organismal phenotype. nih.gov | Identifies compounds that work in a complex biological system; can uncover novel targets and mechanisms. youtube.com | Identifying the specific molecular target of the hit compound (target deconvolution) can be difficult and time-consuming. youtube.com |

Emerging Research Avenues and Future Prospects

Rational Design of Next-Generation 2-Ethoxy-5-fluoropyrimidine Based Probes and Therapeutic Leads

The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with improved efficacy and reduced side effects. For this compound, this process involves a deep understanding of its structure-activity relationships (SAR). The ethoxy group at the 2-position and the fluorine atom at the 5-position are key features that influence the compound's biological activity.

The design of next-generation probes and therapeutic leads based on this compound focuses on several key strategies:

Modification of the Pyrimidine (B1678525) Ring: Introducing different substituents at various positions of the pyrimidine ring can modulate the compound's electronic properties, lipophilicity, and steric profile. This can lead to enhanced binding affinity for target enzymes or receptors. ontosight.aiacs.org

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how specific structural modifications impact biological activity. acs.orgoup.com By systematically altering the structure of this compound and evaluating the resulting changes in efficacy, researchers can identify key pharmacophoric features and design more potent analogs. researchgate.net

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the binding affinity and activity of novel derivatives, thereby accelerating the drug discovery process. mdpi.com

A series of 2,4-dianilino-5-fluoropyrimidine derivatives have been designed and synthesized, showing good inhibitory activities against anaplastic lymphoma kinase (ALK), a key target in some cancers. researchgate.net These studies provide a strong foundation for the development of new and more effective cancer therapies.

Exploration of Novel Biological Targets and Disease Indications

While the primary focus of fluoropyrimidines has been on their role as anticancer agents, research is expanding to explore new biological targets and disease indications for this compound. Its structural similarity to 5-fluorouracil (B62378) (5-FU), a well-established chemotherapeutic, suggests that it may also act as a thymidylate synthase inhibitor, a critical enzyme in DNA synthesis. ontosight.ai

However, the unique structural features of this compound may allow it to interact with other biological targets, potentially leading to new therapeutic applications. ontosight.ai The exploration of these novel targets could open up new avenues for the treatment of a wider range of diseases beyond cancer. For instance, some pyrimidine derivatives have shown potential in treating inflammatory diseases. dur.ac.uk

The table below summarizes the potential biological targets and disease indications for this compound and related compounds.

| Biological Target | Disease Indication | Reference |

| Thymidylate Synthase | Cancer | ontosight.ai |

| Anaplastic Lymphoma Kinase (ALK) | Cancer | researchgate.net |

| Serotonin (B10506) 5-HT2C Receptors | Neurological Disorders | mdpi.commdpi.com |

| Protein Kinase C-beta (PKC-β) | Diabetic Complications | googleapis.com |

Integration with Personalized Medicine Strategies

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly growing field. For fluoropyrimidine-based therapies, this approach often involves biomarker-guided development to predict patient response and minimize toxicity. nih.govuniversiteitleiden.nlnih.govresearchgate.net

The integration of this compound with personalized medicine strategies could involve:

DPYD Genotyping: Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the breakdown of fluoropyrimidines. scispace.comnih.gov Genetic variations in the DPYD gene can lead to DPD deficiency, increasing the risk of severe toxicity. nih.govuniversiteitleiden.nlresearchgate.net DPYD genotyping before treatment can identify patients at risk and allow for dose adjustments. universiteitleiden.nluniversiteitleiden.nl

Biomarker Discovery: Identifying biomarkers that predict response to this compound is crucial for patient stratification. scispace.comfrontiersin.org These biomarkers could include the expression levels of target enzymes, such as thymidylate synthase, or the presence of specific genetic mutations in the tumor. scispace.comajmc.com

Pharmacokinetic Monitoring: Therapeutic drug monitoring of 5-FU levels can help to individualize dosing and improve treatment outcomes. nih.govresearchgate.net

The Dutch Pharmacogenetics Working Group (DPWG) and the Clinical Pharmacogenetics Implementation Consortium (CPIC) have issued guidelines for DPYD genotype-guided dosing of fluoropyrimidines. nih.gov

Development of Targeted Delivery Systems and Prodrug Strategies for Enhanced Specificity

To improve the therapeutic index of this compound, researchers are developing targeted delivery systems and prodrug strategies. nih.gov These approaches aim to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues.

Targeted Delivery Systems:

Nanoparticles: Polymeric nanoparticles can encapsulate this compound, protecting it from degradation and facilitating its accumulation in tumors through the enhanced permeability and retention (EPR) effect. researchgate.net

Antibody-Drug Conjugates (ADCs): By linking this compound to an antibody that specifically targets a tumor antigen, the drug can be delivered directly to cancer cells. nih.gov

Prodrug Strategies:

Oral Prodrugs: Designing orally available prodrugs of this compound can improve patient convenience and compliance. cancernetwork.comunimi.itnih.gov Several oral fluoropyrimidine prodrugs are already in clinical use, such as capecitabine (B1668275) and tegafur. universiteitleiden.nlcancernetwork.com

Enzyme-Activatable Prodrugs: These prodrugs are designed to be activated by enzymes that are overexpressed in the tumor microenvironment, leading to tumor-selective drug release. nih.govgoogle.com

Mutual Prodrugs: This strategy involves linking two different drugs together to create a single molecule. nih.govnih.gov For example, a mutual prodrug of this compound and another anticancer agent could provide a synergistic therapeutic effect. nih.gov